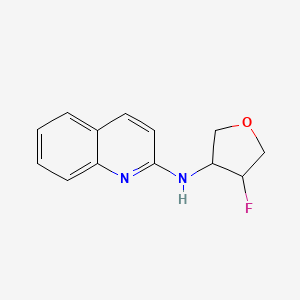
N-(4-fluorooxolan-3-yl)quinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorooxolan-3-yl)quinolin-2-amine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related quinoline derivatives and their synthesis, which can provide insights into the potential characteristics and applications of this compound. Quinoline derivatives are known for their broad biological activities and are often used in the development of pharmaceuticals and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of polysubstituted quinolin-3-amines is achieved through a radical process using Mn(III) acetate as a mild one-electron oxidant, starting from 2-(2-isocyanophenyl)acetonitriles and organoboron reagents . Similarly, the synthesis of N-(quinolin-2-yl)amides is performed via TsOH·H2O-mediated N-amidation of quinoline N-oxides, which is a method with 100% atom economy . These methods highlight the versatility and complexity of quinoline synthesis, which would be relevant for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with metal ions. For instance, N,N-Di(pyridin-2-yl)quinolin-6-amine is a ditopic fluorescent ligand that forms complexes with various metal cations, and its structure has been studied using NMR spectroscopy . The molecular structure of this compound would likely influence its reactivity and potential as a ligand or pharmaceutical compound.
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions, often as ligands or reagents. For example, 3-benzoyl-2-quinolinecarboxaldehyde is used as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines . The chemical reactivity of this compound would depend on its functional groups and molecular structure, which could be inferred from related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their photophysical properties, are important for their applications in sensing and detection. For instance, a novel aromatic amino acid derivative of quinoline has been synthesized as a potential chemosensor for metal ions, with its properties studied through photophysical methods . The physical and chemical properties of this compound would be critical for its function and could be similar to those of related quinoline compounds.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Quinoline derivatives, such as 4-aminoquinoline compounds, have been synthesized and evaluated for their cytotoxic effects against human breast tumor cell lines. These compounds, including butyl-(7-fluoro-quinolin-4-yl)-amine, demonstrated potent effects, highlighting their potential as prototypes for developing new anticancer agents (Haiwen Zhang et al., 2007).
Analytical Chemistry Applications
Quinoline derivatives have been utilized as fluorogenic reagents for the high-sensitivity chromatographic analysis of primary amines. These compounds, such as 3-benzoyl-2-quinolinecarboxaldehyde, enable the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection (S. C. Beale et al., 1989).
Anti-HIV Activity
Research on 2-(aryl or heteroaryl)quinolin-4-amines, including derivatives synthesized using novel chemistries, showed that some of these compounds exhibit anti-HIV-1 activity at low concentrations with minimal cell toxicity. This suggests their utility in designing new compounds for HIV treatment (L. Strekowski et al., 1991).
Metal Ion Sensing
Quinoline substituted tripodal amide receptors have been developed for the selective fluorescence sensing of metal ions like Hg2+. These fluoroionophores demonstrate selective UV-Vis spectral shifts and fluorescence enhancements upon binding to specific metal ions, offering a promising approach for metal ion detection in various applications (B. Ahamed et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have a wide range of applications in medicinal chemistry and drug discovery. They are used in the synthesis of a variety of pharmaceuticals, including antimalarial drugs, antibiotics, antifungals, and anticancer drugs. Future research will likely continue to explore the potential of quinoline-based compounds in the treatment of various diseases .
Propriétés
IUPAC Name |
N-(4-fluorooxolan-3-yl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-7-17-8-12(10)16-13-6-5-9-3-1-2-4-11(9)15-13/h1-6,10,12H,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHOZHVBAOVFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

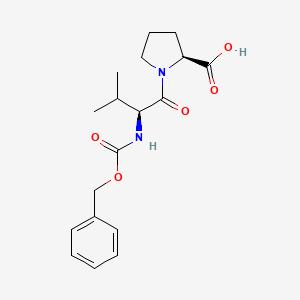
![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)
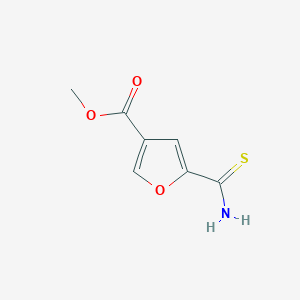
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)
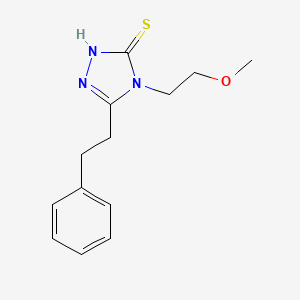
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)
![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)
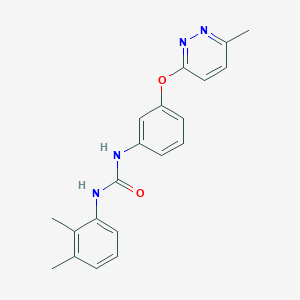
![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2504938.png)

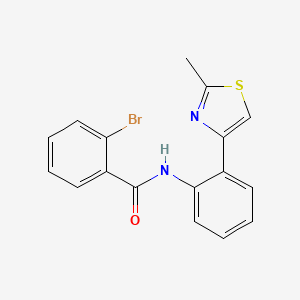

![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)
![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)